3-(2'-chlorophenyl)-4-chloro-1H-pyrazole
CAS No.:
Cat. No.: VC14129206
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6Cl2N2 |
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Molecular Weight | 213.06 g/mol |
IUPAC Name | 4-chloro-5-(2-chlorophenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C9H6Cl2N2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Standard InChI Key | WCJFZHFULFWVBF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=NN2)Cl)Cl |
Introduction
3-(2'-Chlorophenyl)-4-chloro-1H-pyrazole: A Synthesis of Structural, Synthetic, and Functional Insights
Synthesis Methods
Pyrazole derivatives with chloro substituents are typically synthesized via cyclocondensation or nucleophilic substitution. For 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole, plausible routes include:
Pathway 1: Cyclocondensation of Hydrazine Derivatives
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Hydrazine Intermediate: Reaction of 2'-chlorobenzaldehyde with hydrazine hydrate to form hydrazone.
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Cyclocondensation: Treatment with diketones (e.g., 1,3-diketones) under acidic conditions to form pyrazole core.
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Chlorination: Introduction of 4-Cl via electrophilic substitution (e.g., using POCl₃ or Cl₂ in presence of Lewis acids).
Example from Literature:
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3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole was synthesized via hydrazine-based cyclocondensation with subsequent functionalization .
Pathway 2: Nucleophilic Aromatic Substitution
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Pyrazole Core Formation: Synthesis of 4-chloropyrazole (e.g., from 4-chloro-1H-pyrazole ).
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Cross-Coupling: Suzuki or Buchwald–Hartwig amination to attach 2'-chlorophenyl group.
Catalytic Systems:
Reaction Type | Catalyst | Conditions |
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Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃, DMF, reflux |
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C |
Spectroscopic Data
Thermal Stability
Pyrazoles with electron-withdrawing groups (e.g., Cl) typically exhibit higher thermal stability. 4-Chloro-1H-pyrazole sublimes under X-ray irradiation, suggesting volatility .
Crystallographic Insights
Pyrazole derivatives often form hydrogen-bonded networks. For example:
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4-Chloro-1H-pyrazole exhibits N–H⋯N dimerization and crystallographic proton disorder .
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3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole features π–π stacking and C–H⋯Cl interactions .
For 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole, similar non-covalent interactions are expected, with the 2'-Cl phenyl group potentially influencing packing geometry.
Applications and Future Directions
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